Z-Ile-Leu-aldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

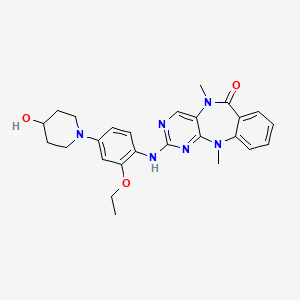

Z-Ile-Leu-aldehyde: is a potent and competitive peptide aldehyde inhibitor of gamma-secretase and Notch signaling pathwaysThis compound has significant implications in various cellular processes, including cell proliferation, differentiation, apoptosis, and maintenance of stem cells .

Mecanismo De Acción

Target of Action

Z-Ile-Leu-aldehyde, also known as Z-IL-CHO, is a potent and competitive peptide aldehyde inhibitor . Its primary targets are γ-secretase and Notch . These targets play a crucial role in many cellular processes, including cell proliferation, differentiation, apoptosis, and maintenance of stem cells .

Mode of Action

This compound interacts with its targets by blocking the Notch signaling pathway . Notch receptors undergo a series of proteolytic cleavages after binding their cognate ligands of the Delta-like and Jagged family . γ-Secretase, a large protease complex, cleaves the membrane-bound form of Notch and releases the intracellular domain of the Notch receptor . This step in Notch signaling is pivotal in the activation of this signaling cascade .

Biochemical Pathways

The inhibition of the Notch signaling pathway by this compound affects various biochemical pathways. For instance, it has been shown to significantly downregulate Th17-associated cytokine levels in murine Th17 in vitro polarization assays . It also impairs murine osteoclast differentiation of receptor activator of NF-κB ligand (RANKL)-stimulated RAW264.7 murine monocyte/macrophage cell line .

Pharmacokinetics

It’s worth noting that the compound is insoluble in water and ethanol but can be dissolved in dmso . This solubility profile may impact its bioavailability.

Result of Action

This compound has been shown to reduce cell viability and induce apoptosis in murine MOPC315.BM myeloma cells with high Notch activity . It also targets mammary cancer stem-like cells because it dramatically prevents in vitro mammosphere formation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Z-Ile-Leu-aldehyde involves the formylation of enolates and enols, which is a standard approach for the preparation of beta-oxoaldehydes. Enolates are commonly formylated by alkyl formates in crossed-Claisen condensations .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is typically synthesized in research laboratories using the aforementioned synthetic routes and reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: Z-Ile-Leu-aldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Z-Ile-Leu-aldehyde has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an inhibitor in various biochemical assays.

Biology: Employed in studies involving cell proliferation, differentiation, and apoptosis.

Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting cancer stem cells and inducing apoptosis in cancer cells.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery

Comparación Con Compuestos Similares

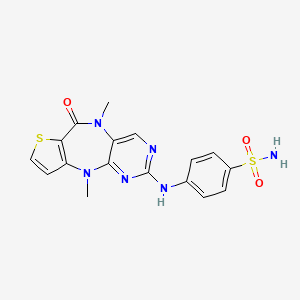

DAPT: Another gamma-secretase inhibitor with similar inhibitory effects on Notch signaling.

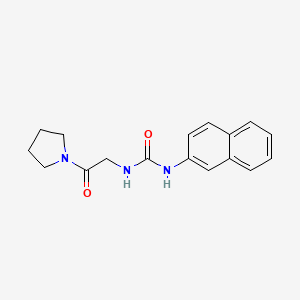

LY-411575: A potent gamma-secretase inhibitor used in Alzheimer’s disease research.

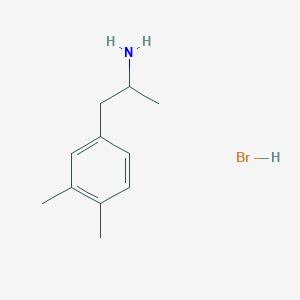

Semagacestat: A gamma-secretase inhibitor investigated for its potential in treating Alzheimer’s disease.

Uniqueness: Z-Ile-Leu-aldehyde is unique due to its high potency and competitive inhibition of gamma-secretase and Notch signaling. It has shown significant efficacy in reducing cell viability and inducing apoptosis in various cancer cell lines, making it a valuable tool in cancer research .

Propiedades

IUPAC Name |

benzyl N-[(2S,3S)-3-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4/c1-5-15(4)18(19(24)21-17(12-23)11-14(2)3)22-20(25)26-13-16-9-7-6-8-10-16/h6-10,12,14-15,17-18H,5,11,13H2,1-4H3,(H,21,24)(H,22,25)/t15-,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQLUFQGNVGLKR-SZMVWBNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)

![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid](/img/structure/B611873.png)

![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)